2-(Carboxymethylamino) Nicotinic Acid

Descripción general

Descripción

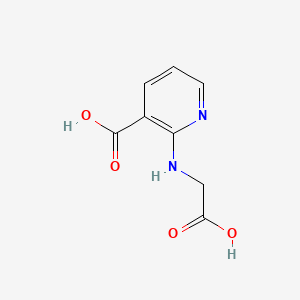

2-(Carboxymethylamino) Nicotinic Acid, also known as 2-[(Carboxymethyl)amino]-3-pyridinecarboxylic acid, is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethylamino) Nicotinic Acid can be achieved through various synthetic routes. One common method involves the reaction of nicotinic acid with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction typically occurs in a hydrothermal environment at temperatures ranging from 150°C to 180°C . The procedure is efficient and environmentally friendly, yielding moderate to excellent results.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Análisis De Reacciones Químicas

Types of Reactions

2-(Carboxymethylamino) Nicotinic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly in the presence of aromatic amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is a typical reducing agent.

Substitution: Aromatic amine derivatives and potassium carbonate are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acids and their derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2-(Carboxymethylamino) Nicotinic Acid has several scientific research applications, including:

Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(Carboxymethylamino) Nicotinic Acid is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other nicotinic acid derivatives. These interactions may involve modulation of enzyme activities and receptor binding, leading to various biochemical effects .

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic Acid:

2-(Arylamino) Nicotinic Acids: These compounds are synthesized through similar methods and have potential anti-inflammatory and antibacterial activities.

Uniqueness

2-(Carboxymethylamino) Nicotinic Acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and potential biological activities. Its carboxymethylamino group provides distinct reactivity compared to other nicotinic acid derivatives .

Actividad Biológica

2-(Carboxymethylamino) Nicotinic Acid, also known as 2-[(Carboxymethyl)amino]-3-pyridinecarboxylic acid, is a compound with significant biological potential. Its molecular formula is C8H8N2O4, and it has a molecular weight of 196.16 g/mol. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The biological activity of this compound is primarily linked to its role in regulating adipokines , which are signaling molecules secreted by adipose tissue. The compound influences the prostaglandin pathway , affecting the secretion of prostaglandins (PGD2 and PGE2) by Langerhans cells and keratinocytes, which in turn activate specific receptors in blood vessels.

Biochemical Pathways

- Nicotinamide Adenine Dinucleotide (NAD) Synthesis : Similar to nicotinic acid, this compound is involved in the synthesis of NAD, a crucial coenzyme in redox reactions.

- Metabolic Interactions : It participates in various metabolic pathways, influencing lipid metabolism and energy homeostasis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated potential antioxidant effects, which may contribute to its protective role against oxidative stress.

- Anti-inflammatory Effects : Its interaction with the prostaglandin pathway suggests possible anti-inflammatory properties, making it a candidate for further exploration in inflammatory conditions.

- Metabolic Regulation : At low doses, it may enhance metabolic processes and improve energy homeostasis, indicating potential benefits in metabolic disorders.

Case Studies and Research Findings

- Case Study on Bipolar Disorder : A report highlighted the long-term effectiveness of nicotinic acid (related to this compound) in a patient with bipolar disorder. The patient maintained stability on high doses of nicotinic acid while reducing other medications, suggesting a significant mood-stabilizing effect .

- Animal Model Studies : In laboratory settings, varying dosages of related compounds have shown alterations in metabolic pathways and cellular responses. For instance, studies indicated that nicotinic acid derivatives could modulate lipid profiles favorably in animal models.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds have shown:

- Absorption and Distribution : The compound is likely absorbed through monocarboxylate transporters (MCTs), facilitating its distribution within tissues.

- Temporal Effects : Laboratory studies suggest that the effects can vary over time based on stability and degradation rates of the compound.

Comparative Analysis with Similar Compounds

| Compound | Key Biological Activity | Notes |

|---|---|---|

| This compound | Antioxidant, anti-inflammatory | Potential therapeutic applications |

| Nicotinic Acid | Lipid metabolism regulation | Precursor for NAD synthesis |

| 2-(Arylamino) Nicotinic Acids | Anti-inflammatory, antibacterial | Similar synthesis routes |

Propiedades

IUPAC Name |

2-(carboxymethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-6(12)4-10-7-5(8(13)14)2-1-3-9-7/h1-3H,4H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSRHBADBKMQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732454 | |

| Record name | 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057318-86-1 | |

| Record name | 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.